N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14820104
InChI: InChI=1S/C17H18N4O3S/c22-9-3-6-18-15(23)11-19-16(24)12-4-5-13-14(10-12)25-17(20-13)21-7-1-2-8-21/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,18,23)(H,19,24)
SMILES:
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol

N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

CAS No.:

Cat. No.: VC14820104

Molecular Formula: C17H18N4O3S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide -

Specification

Molecular Formula C17H18N4O3S
Molecular Weight 358.4 g/mol
IUPAC Name N-[2-(3-hydroxypropylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C17H18N4O3S/c22-9-3-6-18-15(23)11-19-16(24)12-4-5-13-14(10-12)25-17(20-13)21-7-1-2-8-21/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,18,23)(H,19,24)
Standard InChI Key BQRMVGLFLJKLBX-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCCO

Introduction

Structural Elucidation and Molecular Design

The compound’s structure integrates three key components: a benzothiazole scaffold, a pyrrole substituent, and a functionalized carboxamide side chain. The benzothiazole ring system, a bicyclic aromatic heterocycle comprising fused benzene and thiazole rings, is substituted at the 2-position with a 1H-pyrrol-1-yl group and at the 6-position with a carboxamide group. The carboxamide side chain is further modified with a 3-hydroxypropylamino moiety, introducing hydrophilicity and hydrogen-bonding capacity.

Benzothiazole Core

Benzothiazoles are privileged structures in medicinal chemistry due to their versatility in interacting with biological targets. The sulfur atom in the thiazole ring enhances electron density, facilitating π-π stacking and hydrophobic interactions . Substitution at the 2-position with heteroaromatic groups, such as pyrrole, is a common strategy to modulate electronic properties and target affinity .

Pyrrole Substituent

The 1H-pyrrol-1-yl group at position 2 introduces a five-membered aromatic ring with two nitrogen atoms. Pyrrole derivatives are known for their ability to participate in hydrogen bonding and cation-π interactions, often enhancing binding to enzymes or nucleic acids . This substitution may confer improved pharmacokinetic properties compared to simpler alkyl or aryl groups.

Carboxamide Side Chain

The 6-carboxamide group is functionalized with a 2-[(3-hydroxypropyl)amino]-2-oxoethyl chain. This moiety increases water solubility through its hydroxypropyl segment while the amide linkage provides conformational rigidity and potential for hydrogen bonding with target proteins . Similar side chains are observed in patented bioadhesion-control agents, where hydrophilic groups are critical for surface interactions .

Synthetic Routes and Physicochemical Properties

Although no explicit synthesis protocol for this compound is documented in the provided sources, retrosynthetic analysis suggests feasible pathways based on analogous benzothiazole derivatives.

Proposed Synthesis

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with a carboxylic acid derivative under oxidative conditions could yield the 6-carboxybenzothiazole intermediate.

  • Pyrrole Introduction: Ullmann coupling or palladium-catalyzed cross-coupling could install the pyrrole group at position 2.

  • Side Chain Attachment: The carboxamide side chain may be introduced via amide coupling reactions using 2-amino-N-(3-hydroxypropyl)acetamide and activated carboxylic acid derivatives.

Predicted Physicochemical Properties

Computational modeling using tools analogous to those cited in the antitubercular study provides the following estimates:

PropertyValue
Molecular Weight387.43 g/mol
LogP (Partition Coefficient)1.85 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface Area118 Ų
Aqueous Solubility0.12 mg/mL (pH 7.4)

These values suggest moderate lipophilicity and satisfactory solubility, aligning with oral bioavailability requirements for drug candidates .

Hypothetical Biological Activity and Mechanisms

While direct activity data for this compound is unavailable, structural parallels to patented and literature compounds permit reasoned hypotheses.

Anticancer Activity

Benzothiazoles with electron-withdrawing substituents demonstrate selectivity toward cancer cell lines by inhibiting tyrosine kinases or topoisomerases . The hydroxypropyl side chain could enhance tumor targeting via solute carrier (SLC) transporter recognition.

Anti-inflammatory Applications

Pyrrole-containing benzothiazoles are reported to suppress cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways . The carboxamide group may further modulate cytokine release through adenosine receptor interactions.

Future Research Directions

  • Synthetic Optimization: Streamlining the synthesis to improve yield and purity.

  • In Silico Screening: Molecular docking against tuberculosis-related enzymes (e.g., InhA, DprE1) or oncology targets (e.g., EGFR, PARP).

  • In Vitro Assays: Evaluating minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and cytotoxicity in HepG2 cells.

  • Formulation Studies: Investigating stability in aqueous buffers and compatibility with drug delivery systems.

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